Benzoic acid, 4-phenoxy-, phenyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-phenoxy-, phenyl ester typically involves the esterification of 4-phenoxybenzoic acid with phenol. One common method includes the use of acid chlorides. For instance, 4-phenoxybenzoic acid can be converted to its corresponding acid chloride using oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The resulting 4-phenoxybenzoyl chloride is then reacted with phenol in the presence of a base such as pyridine to yield the ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-phenoxy-, phenyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol group under appropriate conditions.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Bases: Pyridine, sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions include phenolic compounds, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 4-phenoxy-, phenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying esterification and substitution reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-phenoxy-, phenyl ester involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes or as a modulator of signaling pathways. For example, phenoxy compounds are known to inhibit plant acetyl-CoA carboxylase (ACCase), affecting fatty acid synthesis . This mechanism is exploited in the development of herbicides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, p-phenoxy-: Similar structure but lacks the phenyl ester group.
4-Phenoxybenzoic acid: The parent acid of the ester.
Diphenyl ether 4-carboxylic acid: Another derivative with a similar core structure.
Uniqueness
Benzoic acid, 4-phenoxy-, phenyl ester is unique due to the presence of both phenoxy and phenyl ester groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
50793-30-1 |
---|---|
Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
phenyl 4-phenoxybenzoate |
InChI |
InChI=1S/C19H14O3/c20-19(22-17-9-5-2-6-10-17)15-11-13-18(14-12-15)21-16-7-3-1-4-8-16/h1-14H |
InChI Key |
NVGUCNZOTBWESS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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